molecular formula C25H22ClN3O4 B2842435 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide CAS No. 904267-27-2

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2842435
CAS RN: 904267-27-2
M. Wt: 463.92
InChI Key: KAWFOJHSNVKNOT-UHFFFAOYSA-N
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Description

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, also known as CBR-5884, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the indolizine class of compounds and has been shown to have a wide range of biological activities.

Scientific Research Applications

Synthetic Organic Chemistry

Research in synthetic organic chemistry has led to the development of various heterocyclic compounds, including indolizine derivatives, which exhibit significant biological activities. For instance, studies have focused on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the potential for creating compounds with enhanced cytotoxicity against certain cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, the development of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates highlights the versatility of indole derivatives in synthesizing compounds with possible therapeutic applications (Cucek & Verček, 2008).

Photoluminescent Materials

Indolizine compounds have shown potential in the development of photoluminescent materials. A study on 6-amino-8-cyanobenzo[1,2-b]indolizines revealed their acid-responsive photoluminescence behavior, offering insights into the design of materials with tunable optical properties for various applications (Outlaw, Zhou, Bragg, & Townsend, 2016).

Biological Activities

Numerous studies have been dedicated to exploring the biological activities of indolizine derivatives. For example, research on the synthesis and docking of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives has demonstrated their potential as anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial agents (Mahanthesha, Suresh, & Naik, 2022). Additionally, the creation of isoxazoline indolizine amides aimed at combating tropical diseases underscores the role of these compounds in addressing global health challenges (Zhang et al., 2014).

properties

IUPAC Name

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4/c1-3-33-17-10-7-15(8-11-17)24(30)23-22(27)21(19-6-4-5-13-29(19)23)25(31)28-18-14-16(26)9-12-20(18)32-2/h4-14H,3,27H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWFOJHSNVKNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

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